N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide
Description
The compound "N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide" is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group and a tricyclic 8-oxa-3,5-diazatricyclo system linked via a sulfanylacetamide bridge.
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S3/c1-2-24-16-21-20-15(26-16)19-11(22)7-25-14-13-12(17-8-18-14)9-5-3-4-6-10(9)23-13/h3-6,8H,2,7H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTXBFWNCYNBBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide involves multiple steps, starting with the preparation of the thiadiazole ring. The thiadiazole ring can be synthesized by reacting ethyl sulfide with appropriate reagents under controlled conditions. The tricyclic system is then introduced through a series of cyclization reactions. The final step involves the coupling of the thiadiazole ring with the tricyclic system to form the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s reactivity is driven by its core functional groups:
-
1,3,4-Thiadiazole ring : Prone to nucleophilic substitution at sulfur or nitrogen positions.
-
Thiazole ring : Stabilizes conjugation but can undergo electrophilic aromatic substitution.
-
Sulfanyl (ethylsulfanyl) groups : Susceptible to oxidation or alkylation.
-
Acetamide moiety : Hydrolysis under acidic/basic conditions.
Reaction Sites Table:
| Functional Group | Reactivity Type | Example Reactions |
|---|---|---|
| 1,3,4-Thiadiazole | Nucleophilic substitution | Alkylation, arylation |
| Thiazole | Electrophilic substitution | Nitration, halogenation |
| Sulfanyl groups (-S-) | Oxidation | Conversion to sulfoxides/sulfones |
| Acetamide (-CONH-) | Hydrolysis | Formation of carboxylic acid |
Nucleophilic Substitution at the Thiadiazole Ring
The sulfur atoms in the thiadiazole ring act as soft nucleophiles. Studies on analogous thiadiazoles demonstrate reactivity with alkyl halides or aryl boronic acids via cross-coupling reactions . For example:
Reaction :
Conditions: K₂CO₃, DMF, 80°C, 12h .
Oxidation of Sulfanyl Groups
The ethylsulfanyl group (-S-C₂H₅) can oxidize to sulfoxides or sulfones using oxidizing agents like H₂O₂ or m-CPBA:
Reaction :
.
Note: Over-oxidation to sulfones requires stronger agents (e.g., KMnO₄).
Hydrolysis of Acetamide
The acetamide group hydrolyzes under acidic or basic conditions:
Reaction :
.
Conditions:
-
Acidic: HCl (6M), reflux, 6h.
-
Basic: NaOH (2M), 60°C, 4h.
Cross-Coupling Reactions
The thiadiazole ring participates in Pd-catalyzed Suzuki-Miyaura couplings for diversifying the core structure. For instance:
Reaction :
.
Yield: 60–75% (optimized with TBAB as additive) .
Cyclization Reactions
The bicyclic 8-oxa-3,5-diazatricyclo moiety facilitates intramolecular cyclization under thermal conditions (e.g., 120°C in toluene), forming fused heterocycles.
Challenges and Research Gaps
Scientific Research Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{8-oxa-3,5-diazatricyclo[740
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: The compound may have potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, such as the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide involves its interaction with specific molecular targets. The thiadiazole ring and tricyclic system can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide (CAS: 1037-51-0)
- Structural Similarities : Shares the 1,3,4-thiadiazole ring substituted with an ethyl group and an acetamide moiety.
- Key Differences : Lacks the tricyclic 8-oxa-3,5-diazatricyclo system, which may enhance the target compound’s binding affinity to complex biological targets.
- Physicochemical Properties :
- Pharmacological Activity : Similar thiadiazole-sulfonamide derivatives exhibit carbonic anhydrase inhibitory activity, but the target compound’s tricyclic system may confer unique pharmacokinetic profiles .
5-Amino-1,3,4-thiadiazole-2-sulfonamide (Acetazolamide)
- Structural Similarities : Contains the 1,3,4-thiadiazole core and sulfonamide group.
- Pharmacological Activity : Acetazolamide is a well-established carbonic anhydrase inhibitor used for glaucoma and epilepsy. The target compound’s tricyclic structure may broaden its therapeutic scope to anticancer applications .
Anticancer Thiadiazole Derivatives
Compounds such as 5-arylidine amino-1,3,4-thiadiazol-2-[(N-benzoyl)]sulphonamide derivatives (e.g., 9a–j) share structural motifs with the target compound:
- Common Features : Sulfur-rich heterocycles and acetamide linkages.
- Pharmacological Data :
- Differentiation : The target compound’s tricyclic system may enhance DNA intercalation or topoisomerase inhibition, as seen in polycyclic aromatic systems .
Bicyclic and Tricyclic Thiadiazole Analogues
Compounds like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () highlight the role of fused ring systems:
- Structural Parallels : Bicyclic/tricyclic frameworks improve metabolic stability and target specificity.
Research Findings and Implications
- Synthetic Challenges : The tricyclic component of the target compound likely requires advanced cyclization techniques, contrasting with simpler Schotten-Baumann syntheses used for acylated thiadiazoles .
- Thermodynamic Stability: The conjugated π-system in the tricyclic core may enhance aromaticity, improving redox stability compared to monocyclic thiadiazoles .
Biological Activity
The compound N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure
The compound features a complex structure that includes:
- A thiadiazole ring , known for its broad biological activity.
- An 8-oxa-3,5-diazatricyclo moiety which contributes to its unique pharmacological profile.
Chemical Formula
The molecular formula of the compound is , with a molecular weight of approximately 414.58 g/mol.
Antimicrobial Properties
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial activity. Research indicates that derivatives of this scaffold can inhibit various bacterial strains:
- Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa.
For instance, studies have shown that certain thiadiazole derivatives exhibit minimum inhibitory concentrations (MIC) as low as 0.0039 μg/ml against B. subtilis .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. The compound under consideration has been evaluated for its efficacy against several cancer cell lines:
- MCF-7 (breast cancer)
- A549 (lung cancer)
In vitro studies have reported IC50 values indicating significant growth inhibition in these cell lines. For example, one derivative exhibited an IC50 value of 0.28 μg/ml against MCF-7 cells .
Anti-inflammatory Effects
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. They are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antiviral Activity
Research has indicated that certain thiadiazole derivatives possess antiviral properties effective against viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV). These compounds may disrupt viral replication mechanisms or enhance host immune responses .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole compounds is closely linked to their structural features. Key observations include:
- Electron-withdrawing groups (e.g., halogens) at specific positions enhance antimicrobial activity.
- The presence of functional groups capable of forming hydrogen bonds can improve interaction with biological targets .
Interaction with Biological Targets
Thiadiazoles may interact with various biological targets:
- DNA/RNA Synthesis Inhibition: Some compounds inhibit nucleic acid synthesis, thereby preventing cancer cell proliferation.
- Enzyme Inhibition: Thiadiazoles can act as inhibitors of carbonic anhydrase and other key enzymes involved in metabolic pathways .
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains. The results indicated that modifications to the thiadiazole ring significantly influenced antimicrobial potency.
| Compound | MIC (μg/ml) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | B. subtilis |
| Compound B | 0.125 | E. faecalis |
Study 2: Anticancer Activity
In another investigation, a novel thiadiazole derivative was tested on various cancer cell lines, revealing promising results:
| Cell Line | IC50 (μg/ml) |
|---|---|
| MCF-7 | 0.28 |
| A549 | 0.52 |
These findings underscore the potential of thiadiazole derivatives in cancer treatment protocols .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
